2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features an adamantane moiety, a nicotinate ester, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach starts with the preparation of adamantan-1-yl acetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-(methylthio)nicotinic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nicotinate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted nicotinates.
Scientific Research Applications
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Could be used in the development of new materials with unique physical properties.
Mechanism of Action
The mechanism of action of 2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide: Shares the adamantane moiety and has been studied for its anticancer properties.
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone: Another adamantane derivative with potential therapeutic applications.
Uniqueness
2-(Adamantan-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the adamantane and nicotinate ester moieties, which confer distinct chemical and biological properties. Its combination of stability, reactivity, and potential biological activity makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23NO3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
[2-(1-adamantyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H23NO3S/c1-24-17-15(3-2-4-20-17)18(22)23-11-16(21)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3 |
InChI Key |
SAYONDNZTBHMDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.